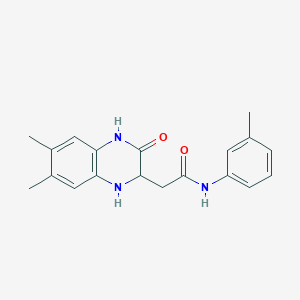
2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)-N-(3-methylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)-N-(3-methylphenyl)acetamide is a useful research compound. Its molecular formula is C19H21N3O2 and its molecular weight is 323.396. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)-N-(3-methylphenyl)acetamide, identified by its CAS number 1009759-08-3, is a compound belonging to the quinoxaline family. Quinoxaline derivatives are noted for their diverse biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. This article reviews the biological activity of this specific compound based on recent studies and findings.
The molecular formula of the compound is C12H15N3O2, with a molar mass of 233.27 g/mol. Its structural characteristics contribute to its biological activity, particularly in interactions with various biological targets.
Antimicrobial Activity
Research indicates that quinoxaline derivatives exhibit significant antimicrobial properties. For instance, a study evaluated various quinoxaline compounds and found that they could inhibit the growth of multiple bacterial strains. The minimum inhibitory concentration (MIC) values for some derivatives ranged from 0.22 to 0.25 µg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .
Antiviral Activity
Quinoxaline derivatives have also been investigated for their antiviral potential. In particular, compounds similar to this compound have shown promising results against viruses like HIV and Herpes Simplex Virus (HSV). One study reported an EC50 value of 0.15 µg/mL for a related compound against HIV-1 .
Anticancer Properties
The anticancer potential of quinoxaline derivatives is notable. Some studies have demonstrated that these compounds can induce apoptosis in cancer cell lines such as HCT-116 and MCF-7, with IC50 values reported as low as 1.9 µg/mL . This suggests a strong potential for further development as anticancer agents.
Study on Antimicrobial Efficacy
A recent study published in ACS Omega focused on the synthesis and biological evaluation of quinoxaline derivatives. The findings indicated that one derivative exhibited an MIC of 0.25 µg/mL against Staphylococcus epidermidis, showcasing its potential as an antimicrobial agent .
Study on Antiviral Activity
Another study highlighted the antiviral efficacy of quinoxaline derivatives against various viruses. The compound's ability to inhibit viral replication was compared to standard antiviral drugs, demonstrating comparable or superior activity in some cases .
Data Table: Biological Activities of Quinoxaline Derivatives
| Activity Type | Compound | Target Pathogen/Cell Line | IC50/EC50 Value |
|---|---|---|---|
| Antibacterial | Quinoxaline Derivative | Staphylococcus aureus | 0.22 - 0.25 µg/mL |
| Antiviral | Related Quinoxaline Compound | HIV-1 | 0.15 µg/mL |
| Anticancer | Quinoxaline Derivative | HCT-116 | 1.9 µg/mL |
| Anticancer | Quinoxaline Derivative | MCF-7 | 2.3 µg/mL |
科学研究应用
Anticancer Activity
Recent studies have demonstrated that quinoxaline derivatives possess significant anticancer properties. For example, a series of compounds related to quinoxaline were synthesized and tested against various cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer) cells. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent antiproliferative effects .
Table 1: Anticancer Activity of Quinoxaline Derivatives
| Compound ID | Cell Line | IC50 (μg/mL) |
|---|---|---|
| Compound A | HCT-116 | 1.9 |
| Compound B | MCF-7 | 7.52 |
| Compound C | HCT-116 | 5.0 |
| Compound D | MCF-7 | 6.5 |
Development of Peptidomimetics
Research has also focused on designing peptidomimetics based on quinoxaline structures to enhance biological activity and specificity towards cancer targets. These modifications aim to improve binding affinity and selectivity for tumor cells while minimizing effects on healthy tissues .
Case Study 1: Synthesis and Testing of Quinoxaline Derivatives
A study conducted by researchers synthesized a series of N-alkylated quinoxaline derivatives and evaluated their anticancer properties using the MTT assay. Out of the tested compounds, several demonstrated significant inhibition of cell viability in HCT-116 cells, indicating their potential as therapeutic agents against colon cancer .
Case Study 2: Structure-Activity Relationship (SAR)
Another investigation explored the structure-activity relationship of various quinoxaline derivatives by modifying side chains and functional groups. The findings revealed that specific substitutions could enhance anticancer activity while reducing cytotoxicity towards normal cells .
属性
IUPAC Name |
2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)-N-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-11-5-4-6-14(7-11)20-18(23)10-17-19(24)22-16-9-13(3)12(2)8-15(16)21-17/h4-9,17,21H,10H2,1-3H3,(H,20,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIENRSPCHXKYHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CC2C(=O)NC3=C(N2)C=C(C(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













